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Compound of Interest

Compound Name: 2-Methylpropanimidohydrazide

CAS No.: 75276-52-7

Cat. No.: B1419817 Get Quote

Executive Summary
The search for novel anticancer pharmacophores has renewed interest in aliphatic hydrazide-

hydrazone scaffolds. While aromatic hydrazides (e.g., isoniazid derivatives) are well-

documented, 2-methylpropanohydrazide (isobutyrohydrazide) derivatives represent an under-

explored yet potent chemical space. The branched alkyl chain of the isobutyryl moiety offers

distinct lipophilic advantages over linear analogs, potentially enhancing membrane permeability

while maintaining the metal-chelating capacity of the hydrazone linker.

This guide details the rational design, synthesis, and preclinical validation of these derivatives,

specifically focusing on their potential to inhibit Tyrosinase-related protein 1 (TYRP1) in

melanoma and sequester transition metals essential for tumor proliferation.

Rational Design & Chemical Space
The "Branched" Advantage
The core scaffold, 2-methylpropanohydrazide, differs from standard acetylhydrazides by the

presence of a branched isopropyl group alpha to the carbonyl.

Lipophilicity: The additional methyl groups increase

, facilitating passive transport across the lipid bilayer of cancer cells.
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Metabolic Stability: Steric hindrance around the carbonyl carbon can reduce the rate of

hydrolysis by non-specific amidases compared to linear chain analogs.

Pharmacophore: The terminal

is derivatized into a Schiff base (hydrazone), creating a tridentate ligand system (

) capable of chelating Fe(II)/Fe(III) or Cu(II), ions often over-accumulated in the tumor
microenvironment.

Synthetic Architecture
The synthesis follows a self-validating two-step protocol.[1] The intermediate must be isolated

to ensure the purity of the final hydrazone library.

Step 1: Hydrazinolysis of Ester
Reaction: Ethyl isobutyrate + Hydrazine Hydrate

2-Methylpropanohydrazide

Reagents: Ethyl isobutyrate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol

(20 mL).

Protocol:

Dissolve ethyl isobutyrate in absolute ethanol.

Add hydrazine hydrate dropwise at 0°C to prevent uncontrolled exotherms.

Reflux at 80°C for 6-8 hours. Monitor via TLC (System: MeOH:CHCl3 1:9).

Concentrate under reduced pressure.

Critical Step: Recrystallize from ethanol/ether. The product should appear as white needle-

like crystals.

Validation: IR spectrum must show doublet peaks at 3300-3200 cm⁻¹ (primary amine).
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Step 2: Schiff Base Condensation (The Active
Pharmacophore)
Reaction: 2-Methylpropanohydrazide + Substituted Benzaldehyde

2-Methylpropanohydrazide-hydrazone

Reagents: Synthesized hydrazide (1 eq), Aromatic Aldehyde (1 eq), Glacial Acetic Acid

(Catalytic, 2-3 drops), Ethanol.

Protocol:

Mix hydrazide and aldehyde in ethanol (15 mL).

Add acetic acid catalyst.

Reflux for 4-6 hours.

Cool to room temperature; precipitate formation indicates success.

Filter and wash with cold ethanol.[2]

Visualization: Synthetic Workflow
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Caption: Two-step synthetic pathway transforming ethyl isobutyrate into bioactive hydrazone

derivatives via hydrazinolysis and condensation.
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Pharmacological Mechanisms
The anticancer activity of 2-methylpropanohydrazide derivatives is multimodal. Recent docking

studies suggest a specific interaction with TYRP1 (Tyrosinase-related protein 1), a protein

implicated in melanoma progression and resistance.

Mechanism A: Metal Chelation & ROS Induction
Hydrazones act as tridentate ligands. By chelating intracellular Iron (Fe) or Copper (Cu):

They deplete the pool of free metal ions required for Ribonucleotide Reductase (DNA

synthesis).

The resulting Metal-Hydrazone complex can participate in Fenton-like reactions, generating

hydroxyl radicals (

) that induce oxidative stress and apoptosis.

Mechanism B: TYRP1 Inhibition (Melanoma Specific)
Molecular docking reveals that the isobutyryl tail fits into the hydrophobic pocket of TYRP1,

while the hydrazone moiety interacts with the active site residues, potentially inhibiting

melanogenesis and cell proliferation in malignant melanoma.

Visualization: Mechanism of Action
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Caption: Dual-action mechanism: Metal sequestration leading to oxidative stress and direct

protein target (TYRP1) inhibition.

Preclinical Evaluation Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Trustworthiness: This protocol corrects for the common solubility issues of hydrazones.

Preparation: Dissolve derivatives in DMSO to create a 10 mM stock. Perform serial dilutions

in culture medium (RPMI-1640) ensuring final DMSO concentration

.
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Seeding: Seed cancer cells (e.g., MCF-7, HepG2, or A375 melanoma) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add 100

L of varying drug concentrations (0.1 - 100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

Incubation: Incubate for 48h at 37°C, 5% CO₂.

Development: Add 10

L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 100

L DMSO.

Read: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Protocol B: Molecular Docking (In Silico)[5]
Target: Retrieve TYRP1 crystal structure (e.g., PDB ID: 5M8L or homology models if human

structure is unavailable) or EGFR (PDB ID: 1M17).

Ligand Prep: Draw 2-methylpropanohydrazide derivatives in ChemDraw; minimize energy

using MM2 force field.

Docking: Use AutoDock Vina.[1] Define a grid box centered on the co-crystallized ligand.

Analysis: Look for binding energies

kcal/mol and H-bond interactions with catalytic residues (e.g., His, Asp).

Structure-Activity Relationship (SAR)
The biological activity is heavily dependent on the substituent (

) on the benzylidene ring attached to the hydrazide nitrogen.
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Substituent (R) Electronic Effect Predicted Activity Rationale

4-OCH₃ (Methoxy) Electron Donating High

Increases electron

density on the

azomethine nitrogen,

enhancing metal

chelation efficacy.

4-NO₂ (Nitro) Electron Withdrawing Moderate

May increase cellular

uptake due to polarity

but reduces chelation

strength.

2-OH (Hydroxy) H-Bond Donor Very High

Provides an additional

coordination site (O-

N-O donor set),

significantly boosting

potency.

H (Unsubstituted) Neutral Low
Baseline activity; lacks

auxiliary interactions.

Key Insight: Derivatives with electron-donating groups (like methoxy) or auxiliary chelating

groups (ortho-hydroxy) consistently outperform unsubstituted analogs in hydrazone anticancer

series.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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